

Preclinical Toxicology of (R)-Capivasertib: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Capivasertib (also known as AZD5363) is a potent, orally bioavailable, pan-AKT inhibitor that targets all three isoforms of the AKT serine/threonine kinase (AKT1, AKT2, and AKT3). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers. As a key node in this pathway, AKT is a rational target for anticancer therapy. This technical guide provides a comprehensive overview of the preclinical toxicology studies conducted on **(R)-Capivasertib** to support its clinical development. The following sections detail the findings from single-dose and repeat-dose toxicity studies, safety pharmacology assessments, genotoxicity, reproductive toxicology, and carcinogenicity evaluations.

Data Presentation

The following tables summarize the quantitative data from key preclinical toxicology studies of **(R)-Capivasertib**.

Table 1: Single-Dose Toxicity Studies



Species	Route of Administration	Dose Levels	Key Findings
Rat	Oral	Up to 150 mg/kg	Reduction in spontaneous activity and touch response at 100 and 150 mg/kg. No effects on respiratory parameters.[1]
Dog	Oral	5, 30, and 40 mg/kg	Decreased heart rate, peak decreases in systolic and diastolic blood pressure, sustained prolongation of QTc, and increases in LVdP/dt+. Elevation of glucose and insulin levels.[1]

Table 2: Repeat-Dose Toxicity Studies



Species	Duration	Route of Administrat ion	Dose Levels	Key Findings	No Observed Adverse Effect Level (NOAEL)
Rat	Up to 6 months	Oral	Up to 100 mg/kg (males), 150 mg/kg (females)	On-target effects related to AKT inhibition: increased blood glucose and insulin, increased plasma fructosamine, glycosylated hemoglobin, liver hypertrophy with glycogen accumulation, and pancreatic islet cell hypertrophy/h yperplasia. Decreased body weight and food consumption. [1]	Not explicitly stated in the provided search results.
Dog	Up to 9 months	Oral	Up to 30 mg/kg	On-target effects: increased blood glucose	Not explicitly stated in the provided







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output (at ≥

10 mg/kg),

and

increased

QTc (at 30

mg/kg).[1]



Table 3: Genotoxicity Studies

Assay	System	Concentration/Dos e	Results
In vivo Micronucleus Assay	Rat Bone Marrow	150 mg/kg/day	Genotoxic (positive for micronuclei induction)

Finding: Capivasertib was genotoxic in the in vivo rat bone marrow micronucleus assay through an aneugenic mechanism.[1]

Table 4: Reproductive Toxicology Studies

Study Type	Species	Dose Levels	Key Findings
Embryo-Fetal Development	Rat	Not specified	At exposures 0.7 times the human exposure at the recommended dose, Capivasertib caused embryo-fetal mortality and reduced fetal weights.

Experimental Protocols Repeat-Dose Oral Toxicity Studies (Rat and Dog)

Based on standard OECD guidelines for repeated dose oral toxicity studies (OECD 408), the methodologies for the rat and dog studies likely involved the following:

- Animals: Young adult rats and beagle dogs were used. Animals were housed in controlled environmental conditions with access to standard diet and water.
- Dosing: (R)-Capivasertib was administered orally once daily.
- Dose Groups: Multiple dose groups, including a control group receiving the vehicle and at least three dose levels of Capivasertib, were used to establish a dose-response relationship.



- Observations: Daily clinical observations, weekly body weight and food consumption measurements were recorded.
- Clinical Pathology: Hematology, clinical chemistry, and urinalysis were performed at specified intervals.
- Pathology: At the end of the study, a full necropsy was performed on all animals. Organ
 weights were recorded, and a comprehensive set of tissues was collected and processed for
 histopathological examination.

Safety Pharmacology Studies

- Cardiovascular Safety in Dogs:
 - Model: Conscious telemetered beagle dogs.
 - Parameters Measured: Continuous monitoring of electrocardiogram (ECG) for heart rate and rhythm, blood pressure (systolic, diastolic, mean arterial), and left ventricular pressure.
 - Procedure: Following a baseline recording period, a single oral dose of (R)-Capivasertib
 was administered. Cardiovascular parameters were monitored continuously for a defined
 period post-dose.
- Central Nervous System (CNS) and Respiratory Safety in Rats:
 - CNS Assessment: A functional observational battery was likely used to assess behavioral and neurological changes, including spontaneous activity and response to stimuli.
 - Respiratory Assessment: Whole-body plethysmography was likely used to measure respiratory rate and tidal volume.
 - Procedure: Following administration of (R)-Capivasertib, animals were observed at specified time points for any changes in CNS function or respiratory parameters compared to a control group.

In Vivo Micronucleus Assay (Rat)



Following standard protocols such as OECD 474, the in vivo micronucleus assay would have been conducted as follows:

- Animals: Male and/or female rats were used.
- Dosing: Animals were administered (R)-Capivasertib, likely via oral gavage, at multiple dose levels, including a maximum tolerated dose. A positive control (a known mutagen) and a vehicle control were also included.
- Sample Collection: Bone marrow was collected at appropriate time points after the last dose.
- Analysis: Bone marrow smears were prepared and stained. The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) was determined by microscopic analysis. The ratio of polychromatic to normochromatic erythrocytes was also calculated as a measure of cytotoxicity.

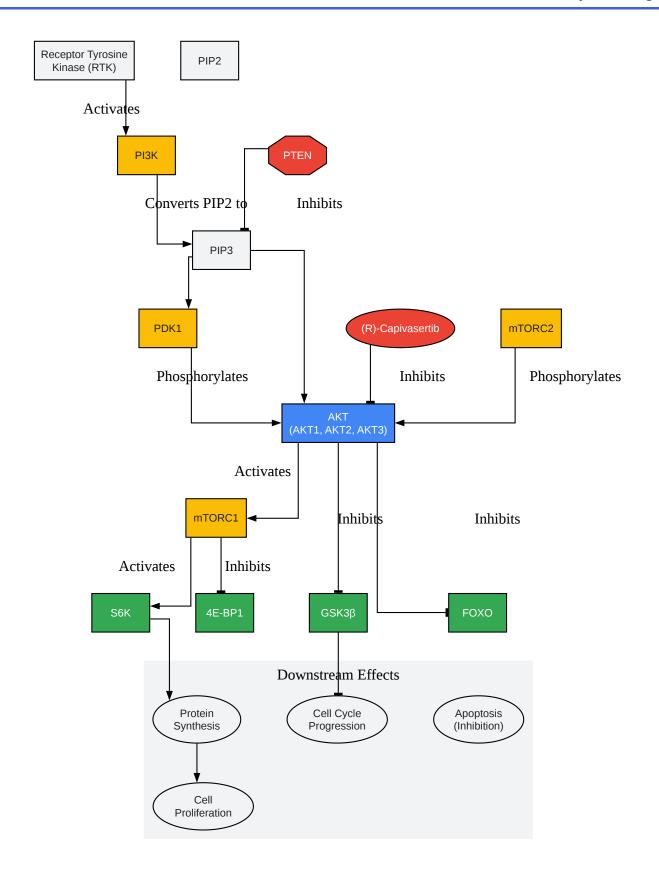
Embryo-Fetal Development Study (Rat)

Based on OECD guideline 414 for prenatal developmental toxicity studies, the methodology would have included:

- Animals: Pregnant female rats were used.
- Dosing: (R)-Capivasertib was administered orally during the period of organogenesis.
- Maternal Observations: Dams were monitored for clinical signs, body weight, and food consumption.
- Fetal Evaluation: Near the end of gestation, dams were euthanized, and the uterus was
 examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses were
 weighed, sexed, and examined for external, visceral, and skeletal malformations and
 variations.

Signaling Pathways and Experimental Workflows

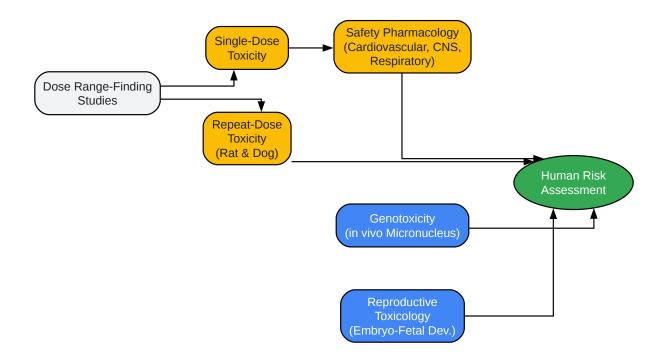




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Caption: The PI3K/AKT/mTOR signaling pathway and the mechanism of action of **(R)**-Capivasertib.



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Caption: A typical workflow for preclinical toxicology assessment of a new drug candidate.

Conclusion

The preclinical toxicology profile of **(R)-Capivasertib** has been characterized in a series of in vitro and in vivo studies. The primary toxicities observed are on-target pharmacological effects related to the inhibition of the PI3K/AKT/mTOR pathway, most notably hyperglycemia. Cardiovascular effects, including changes in heart rate, blood pressure, and QTc interval, were observed in dogs at clinically relevant exposures. **(R)-Capivasertib** was genotoxic in an in vivo rat micronucleus assay via an aneugenic mechanism. In reproductive toxicology studies, **(R)-Capivasertib** demonstrated the potential for embryo-fetal toxicity in rats. Carcinogenicity studies have not been conducted, which is typical for oncology drugs intended for the treatment of advanced cancer. These preclinical findings have been instrumental in guiding the clinical development of **(R)-Capivasertib**, including the establishment of starting doses, dose-escalation schemes, and safety monitoring plans in human trials. The manageable safety



profile in preclinical studies, in conjunction with its potent anti-tumor activity, has supported the continued investigation of **(R)-Capivasertib** as a promising targeted therapy for various cancers.

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References

- 1. accessdata.fda.gov [accessdata.fda.gov]
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